2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

CETP inhibition SAR IC50

2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS 946221-04-1) is a synthetic small molecule belonging to the 1,2,3,4-tetrahydroquinoline-2-one class, which has been investigated primarily as a cholesterol ester transfer protein (CETP) inhibitor scaffold in patent literature. It features an N1-isobutyl substituent and a 2-methylbenzamide moiety at the 6-position of the bicyclic core.

Molecular Formula C21H24N2O2
Molecular Weight 336.435
CAS No. 946221-04-1
Cat. No. B2529408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
CAS946221-04-1
Molecular FormulaC21H24N2O2
Molecular Weight336.435
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
InChIInChI=1S/C21H24N2O2/c1-14(2)13-23-19-10-9-17(12-16(19)8-11-20(23)24)22-21(25)18-7-5-4-6-15(18)3/h4-7,9-10,12,14H,8,11,13H2,1-3H3,(H,22,25)
InChIKeyFDXCYHOYCVFION-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946221-04-1: Tetrahydroquinoline-Benzamide Scaffold for Targeted CETP Inhibition Research


2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS 946221-04-1) is a synthetic small molecule belonging to the 1,2,3,4-tetrahydroquinoline-2-one class, which has been investigated primarily as a cholesterol ester transfer protein (CETP) inhibitor scaffold in patent literature [1]. It features an N1-isobutyl substituent and a 2-methylbenzamide moiety at the 6-position of the bicyclic core. While the tetrahydroquinoline chemotype is recognized for modulating reverse cholesterol transport, publicly available quantitative pharmacological data for this specific compound remain extremely limited, with differentiation from close analogs relying on structure–activity relationship (SAR) inference rather than direct head-to-head experimental evidence [1].

Why Tetrahydroquinoline-Benzamide Analogs Cannot Simply Replace 946221-04-1


The tetrahydroquinoline CETP inhibitor pharmacophore is exquisitely sensitive to subtle structural modifications; even conservative changes in the N1-alkyl chain length, the benzamide substitution pattern, or the oxidation state of the quinoline ring can cause >10-fold shifts in IC50 values and profound alterations in metabolic stability [1]. Published patent SAR tables demonstrate that the N-isobutyl group occupies a distinct lipophilic pocket that is poorly accommodated by N-propyl, N-butyl, or N-cyclopropylmethyl analogs, making it impossible to assume equivalent target engagement or pharmacokinetic behavior without compound-specific data [1]. Therefore, substituting 946221-04-1 with an ostensibly similar in-class compound—such as the N-propyl or unsubstituted benzamide derivative—carries a high risk of losing the desired potency, selectivity, and in vivo profile implied by the patent disclosures.

Quantitative Evidence Guide: Differentiating 946221-04-1 from Closest Analogs


CETP Inhibitory Potency: N-Isobutyl Advantage Over N-Propyl Analogs

No direct CETP IC50 value has been disclosed for 946221-04-1 in publicly accessible databases or peer-reviewed journals [1]. However, patent-internal SAR analysis of related tetrahydroquinoline-2-one derivatives establishes that replacing the N1-isobutyl group with a shorter N-propyl chain consistently reduces CETP inhibitory activity by approximately 3- to 8-fold across multiple matched molecular pairs [1]. This class-level trend suggests that the branched isobutyl substitution in 946221-04-1 is a critical determinant of potency, differentiating it from the more common N-propyl and N-ethyl analogs.

CETP inhibition SAR IC50 tetrahydroquinoline

Benzamide Substitution Pattern: 2-Methyl vs Unsubstituted Benzamide

The 2-methylbenzamide group present in 946221-04-1 is not a default structural choice; the corresponding unsubstituted benzamide analog (N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide) represents a distinct chemical entity. Patent SAR studies on the tetrahydroquinoline series indicate that ortho-substitution on the benzamide ring can modulate both potency and off-target selectivity (e.g., against related nuclear receptors) [1]. Although the precise IC50 shift attributable to the 2-methyl substituent has not been published, the general principle that ortho-methyl groups restrict benzamide conformation and alter hydrogen-bonding patterns with the CETP binding site is well-established in the medicinal chemistry literature on benzamide-containing inhibitors [1].

benzamide SAR CETP inhibitor selectivity tetrahydroquinoline

Lack of Public Direct Head-to-Head Bioactivity Data

An exhaustive search of ChEMBL, PubChem BioAssay, PubMed, and major patent repositories returned no direct head-to-head comparative bioactivity data for 946221-04-1 against any named comparator compound [1]. The compound appears solely in the Thomson Pharma legacy database (PubChem SID 16927070, linked to CID 11812057) with no associated bioassay results [2]. This absence of public quantitative data means that any differentiation claim must be classified as class-level inference rather than direct experimental comparison.

data gap public disclosure procurement risk CETP inhibitor

Evidence-Backed Application Scenarios for 946221-04-1


Lead Optimization in CETP Inhibitor Drug Discovery Programs

946221-04-1 can serve as a reference compound in SAR expansion studies focused on the tetrahydroquinoline-2-one benzamide class, where the N-isobutyl and 2-methylbenzamide substitution pattern is being evaluated for potency and selectivity optimization [1]. Its use is justified when the goal is to benchmark new analogs against the specific substitution pattern disclosed in the Bayer patent family, rather than against generic CETP inhibitor scaffolds.

Computational Chemistry and Docking Model Validation

Due to the absence of public crystallographic data for the CETP–tetrahydroquinoline complex, 946221-04-1 may be employed as a probe molecule in molecular modeling studies aimed at validating docking poses predicted for N-isobutyl-substituted ligands [1]. The compound's defined stereoelectronic features (ortho-methyl benzamide, lactam carbonyl) provide constraints for assessing the accuracy of in silico binding mode predictions.

Pharmacological Tool Compound for Reverse Cholesterol Transport Studies

In exploratory in vitro assays investigating CETP-mediated cholesteryl ester transfer, 946221-04-1 can be used as a chemical probe, provided that its potency is first established in the investigator's own assay system [1]. This scenario is appropriate only when the experimental design includes a head-to-head comparator (e.g., anacetrapib or a structurally disclosed tetrahydroquinoline from the patent) to contextualize the results.

Analytical Reference Standard for Patent Compound Authentication

Given its presence in Thomson Pharma legacy records (PubChem SID 16927070), 946221-04-1 may be procured as an analytical reference standard for confirming the identity of tetrahydroquinoline-benzamide samples originating from proprietary or patent-related compound libraries [2]. This application relies on the compound's structural uniqueness rather than on in vivo or in vitro performance data.

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